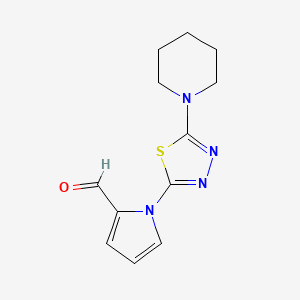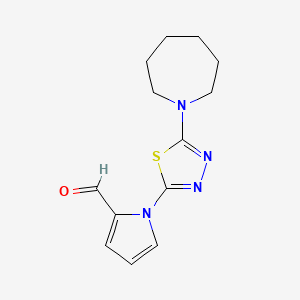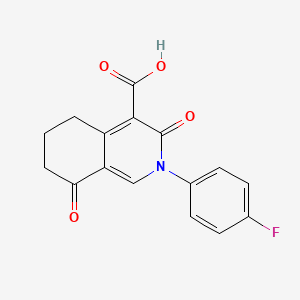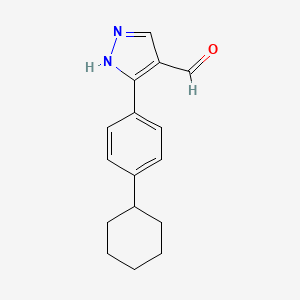![molecular formula C15H21N3 B1392615 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine CAS No. 1242864-83-0](/img/structure/B1392615.png)
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine
Descripción general
Descripción
“2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity . This compound has been used in the study of neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Different benzene sulfonyl groups were added to the N of 9-position of tert-butyl-8-bromo-2,3,4,5-tetra-hydro-1H-pyrido-[4,3-b]indole carboxylate to obtain various derivatives .Molecular Structure Analysis
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding how these compounds interact with their target proteins.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Fischer rearrangement and the Heck reaction . Ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives was also studied .Aplicaciones Científicas De Investigación
Cystic Fibrosis Treatment
The compound 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine has been studied as a novel chemotype of potentiators for treating Cystic Fibrosis (CF). Researchers aim to predict the EC50 value of this compound to establish a highly predictive quantitative structure-activity relationship model .
Anti-Cancer Activity
This compound has also been part of research focusing on anti-tumor activity. Molecular dynamics experiments have evaluated the binding stabilities between the compounds and their receptors. A series of derivatives of this compound have been designed to introduce alkyl or aralkyl and a sulfonyl group, which showed high anti-tumor activity .
Inhibitors of Human cGAS
Another application involves its use as an inhibitor of human cGAS in interferon-producing cell types. This is significant because it can potentially modulate immune response and inflammation .
Mecanismo De Acción
Target of Action
The primary target of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine is the c-Met kinase . This kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The interaction of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine with its target, c-Met kinase, occurs primarily in the hydrophobic region . This interaction leads to the inhibition of c-Met, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of c-Met kinase by 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine affects various biochemical pathways. These pathways are primarily involved in cell proliferation and survival . The downstream effects of this inhibition are a decrease in cell proliferation and an increase in cell death .
Result of Action
The result of the action of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibitory effect on c-Met kinase, which plays a crucial role in these cellular processes .
Direcciones Futuras
The GEP model has stronger predictive ability to help develop the novel structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole of cystic-brosis-transmembrane conductance-regulator gene potentiators . This suggests that there is potential for further development and study of this compound in the future.
Propiedades
IUPAC Name |
2-(2-methylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10(2)8-18-6-5-15-13(9-18)12-7-11(16)3-4-14(12)17-15/h3-4,7,10,17H,5-6,8-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYBNLBQLQHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1392534.png)



![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
![6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1392543.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)



![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)
![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)
